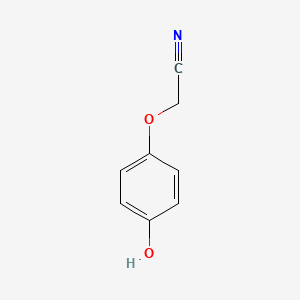

2-(4-Hydroxyphenoxy)acetonitrile

Description

Overview of Phenoxyacetonitrile (B46853) Derivatives in Organic Synthesis and Advanced Materials Research

Phenoxyacetonitrile and its derivatives are valuable building blocks in organic synthesis. The general structure, featuring a phenyl ring connected to a cyanomethyl group via an ether linkage, offers multiple sites for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems, making these compounds versatile intermediates. For instance, the condensation of phenoxyacetonitrile with carbonyl compounds is a known method for creating α,β-unsaturated nitriles, which are precursors to a wide range of more complex molecules. orgsyn.org

In the realm of advanced materials, the electronic properties of the phenoxy ring, combined with the polar nitrile group, can be tailored to develop liquid crystals, polymers, and photoactive materials. The incorporation of phenoxyacetonitrile derivatives into polymer chains can influence properties such as thermal stability, solubility, and optical characteristics. nih.gov While specific applications in advanced materials for the broader class of phenoxyacetonitriles are still an emerging area of research, the fundamental structure suggests potential for creating novel functional materials.

Significance of the 2-(4-Hydroxyphenoxy)acetonitrile Scaffold in Current Chemical and Biochemical Investigations

The this compound scaffold combines two key functional groups: the 4-hydroxyphenoxy unit and the acetonitrile (B52724) group. Although extensive research on this specific molecule is not widely published, the significance of its constituent parts in related molecules is well-documented.

The 4-hydroxyphenoxy moiety is a common feature in many biologically active compounds and pharmaceutical agents. For example, derivatives of 2-(4-hydroxyphenoxy)propionic acid are important intermediates in the synthesis of several herbicides. google.comchemicalbook.comchemicalbook.com The phenolic hydroxyl group is crucial for the biological activity of many compounds, often acting as a hydrogen bond donor or a key interaction point with biological targets like enzymes and receptors. nih.gov The presence of this group in molecules can also confer antioxidant properties.

The acetonitrile group attached to a phenoxy ring is a versatile chemical handle. The synthesis of various hydroxyphenylacetonitriles, which are isomers or related structures, is often a key step in creating more complex chemical intermediates. google.comdicp.ac.cn The combination of the ether linkage and the nitrile offers a stable yet reactive platform for building molecular complexity.

Therefore, the this compound scaffold represents a promising, albeit underexplored, platform for the development of new compounds in medicinal chemistry and materials science. Its structure suggests potential for biological activity, leveraging the known properties of the 4-hydroxyphenoxy group, and for synthetic utility, using the reactivity of the acetonitrile function.

Scope and Research Objectives of the Academic Review

Given the limited direct research on this compound, the primary objective of this review is to provide a comprehensive analysis based on the known chemistry and applications of its constituent functional groups and closely related analogues. This review will synthesize information on phenoxyacetonitrile derivatives to build a foundational understanding. It will further explore the chemical and potential biochemical significance of the 4-hydroxyphenoxy and acetonitrile moieties by examining research on related structures. The goal is to highlight the potential of the this compound scaffold and to stimulate further investigation into its synthesis, properties, and applications. This review will serve as a foundational reference for researchers interested in exploring this and similar molecular frameworks for the development of new chemical entities and materials.

Chemical Properties of Related Phenoxyacetonitrile Derivatives

To provide context for the potential properties of this compound, the following table summarizes key data for the parent compound, Phenoxyacetonitrile, and a structural isomer, 4-Hydroxyphenylacetonitrile.

| Property | Phenoxyacetonitrile | 4-Hydroxyphenylacetonitrile |

| Molecular Formula | C₈H₇NO nih.gov | C₈H₇NO nih.gov |

| Molecular Weight | 133.15 g/mol nih.gov | 133.15 g/mol nih.gov |

| Melting Point | Not available | 72 °C nih.gov |

| Boiling Point | Not available | 329.0-330.0 °C nih.gov |

| Synonyms | 2-phenoxyacetonitrile nih.gov | 4-Hydroxybenzyl cyanide, p-Hydroxyphenylacetonitrile nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTJYHQWVKLPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Conventional Organic Synthesis Approaches

Conventional methods for synthesizing 2-(4-hydroxyphenoxy)acetonitrile primarily involve the formation of an ether bond between a phenol (B47542) and an acetonitrile-containing fragment. These methods are well-established in organic chemistry and offer reliable routes to the target compound.

Formation of the Aryloxy Linkage: Nucleophilic Aromatic Substitution and Related Coupling Reactions

The formation of the aryloxy linkage in this compound is a critical step in its synthesis. Nucleophilic aromatic substitution (SNAr) and related copper-catalyzed coupling reactions are the most common methods employed for this transformation.

The Williamson ether synthesis is a classic and widely used method for forming ether linkages. masterorganicchemistry.comtcichemicals.comwikipedia.org This reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of hydroquinone (B1673460) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. The reaction is usually carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. masterorganicchemistry.com The choice of solvent is also important, with polar aprotic solvents often being favored. masterorganicchemistry.com

Another important method is the Ullmann condensation , which is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming diaryl ethers but can also be applied to the synthesis of alkyl aryl ethers. wikipedia.org While traditional Ullmann conditions often require high temperatures, modern modifications have been developed that proceed under milder conditions. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups. wikipedia.orgscranton.edumasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.org For the synthesis of this compound, this would involve the reaction of a nucleophile with an aromatic ring that has a good leaving group. wikipedia.org The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I. masterorganicchemistry.com

| Reaction | General Reactants | Key Features | Typical Conditions |

|---|---|---|---|

| Williamson Ether Synthesis | Phenoxide and Alkyl Halide | Classic SN2 reaction, best with primary alkyl halides. masterorganicchemistry.comwikipedia.org | Base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMSO, THF). masterorganicchemistry.com |

| Ullmann Condensation | Aryl Halide and Alcohol | Copper-catalyzed cross-coupling. wikipedia.orgorganic-chemistry.org | Copper catalyst, high temperatures, polar solvents (e.g., NMP, DMF). wikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide and Nucleophile | Requires electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.com | Basic or nucleophilic conditions, often in polar solvents. wikipedia.org |

Strategies for the Introduction and Derivatization of the Acetonitrile (B52724) Moiety

The acetonitrile group is a valuable functional group in organic synthesis due to its versatility. mdpi.comresearchgate.net It can be hydrolyzed to carboxylic acids, reduced to amines, or used to construct various heterocyclic systems. mdpi.com

One common strategy for introducing the acetonitrile moiety is through the reaction of a suitable precursor with a cyanide source. For instance, the reaction of a benzyl (B1604629) alcohol with hydrogen cyanide can yield the corresponding acetonitrile derivative. google.com Another approach involves the reaction of an alkyl or aryl halide with a cyanide salt. dicp.ac.cn

The acetonitrile group itself can be derivatized to create a range of other functional groups. For example, the reaction of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile with various reagents can lead to a series of heterocyclic compounds. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a major focus in modern organic chemistry, driven by the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries.

Enantioselective catalysis offers an efficient way to produce optically active compounds. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction. For example, catalytic, enantioselective [4+2]-cycloadditions of ketene (B1206846) enolates with o-quinones, using cinchona alkaloid derivatives as catalysts, can produce chiral, alpha-oxygenated carboxylic acid derivatives with high enantiomeric excess. nih.gov Similarly, conjugate-base-stabilized carboxylic acid catalysts can facilitate highly enantioselective [4+2] cycloaddition reactions. nih.gov

In multi-step syntheses, controlling the diastereoselectivity of key bond-forming reactions is crucial for obtaining the desired stereoisomer. This often involves the use of chiral auxiliaries or reagents to direct the stereochemical course of the reaction. For instance, the diastereoselective formation of a tetrasubstituted cyclohexane (B81311) was a key step in the synthesis of perhydroquinoxaline-based κ receptor agonists. nih.gov The stereoselective synthesis of complex natural products often relies on a series of diastereoselective transformations to build up the desired stereochemistry. nih.govelsevierpure.com

Synthesis of Structural Analogues and Heterocyclic Derivatives

The core structure of this compound can be modified to generate a wide range of structural analogues and heterocyclic derivatives. These modifications can be used to explore structure-activity relationships or to develop new compounds with desired properties.

Biocatalytic and Chemoenzymatic Synthetic Strategies

Biocatalytic approaches offer green and highly selective alternatives to traditional chemical synthesis for producing complex molecules like this compound. These strategies primarily involve enzyme-mediated hydroxylation to introduce the key hydroxyl group and nitrilase-catalyzed reactions to transform the nitrile functionality.

The introduction of a hydroxyl group onto a phenoxy scaffold is a critical step that can be achieved with high regioselectivity using specific oxidative enzymes. Unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases are prominent biocatalysts for this purpose.

Unspecific peroxygenases (UPOs, EC 1.11.2.1) are heme-thiolate enzymes that catalyze a wide array of oxyfunctionalization reactions with high efficiency. frontiersin.org Unlike many other monooxygenases, UPOs utilize hydrogen peroxide as the oxidant, making them self-sufficient and independent of complex cofactor regeneration systems like NAD(P)H. frontiersin.org This characteristic makes them highly attractive for industrial applications. frontiersin.orgnih.gov

The catalytic cycle of UPOs involves the activation of H₂O₂ to form a potent oxidizing intermediate, Compound I, which can abstract a hydrogen atom from a substrate, leading to the formation of a hydroxylated product. frontiersin.org UPOs have demonstrated the ability to catalyze the selective aromatic hydroxylation of various substituted benzenes. rsc.org For instance, a UPO from Aspergillus brasiliensis (AbrUPO) has been shown to hydroxylate aromatic rings, with the regioselectivity depending on the nature of the substituents already present on the ring. rsc.org The enzyme's preference for benzylic versus aromatic hydroxylation is influenced by the size and chemical properties of the alkyl substituents. rsc.org For a precursor like phenoxyacetonitrile (B46853), UPOs could theoretically catalyze the direct and regioselective hydroxylation at the para-position of the phenoxy ring to yield this compound. The inherent peroxidase activity of UPOs, which can lead to overoxidation, can be controlled by modifying reaction conditions, such as adding ascorbic acid or shortening the reaction time. rsc.org

| Enzyme Type | Source Organism (Example) | Cofactor Requirement | Key Catalytic Reaction | Advantages for Synthesis |

|---|---|---|---|---|

| Unspecific Peroxygenase (UPO) | Agrocybe aegerita, Aspergillus brasiliensis | Hydrogen Peroxide (H₂O₂) | Regioselective Oxyfunctionalization/Hydroxylation | Self-sufficient (no NAD(P)H needed), high activity, broad substrate scope. frontiersin.orgnih.govrsc.org |

Cytochrome P450 enzymes (P450s or CYPs) are a vast superfamily of heme-containing monooxygenases renowned for their ability to oxidize a wide variety of organic substrates, including steroids, fatty acids, and xenobiotics. nih.govwikipedia.org In a typical catalytic cycle, P450s require a protein partner to deliver electrons, usually from NAD(P)H, to activate molecular oxygen for insertion into a substrate. wikipedia.org

An alternative route to synthesizing this compound using P450 enzymes involves the O-demethylation of a readily available precursor, 2-(4-methoxyphenoxy)acetonitrile. O-demethylation is a crucial reaction in the biological degradation of lignin (B12514952) and other natural processes. nih.gov Specific P450 systems, such as PbdA from Rhodococcus jostii RHA1, have been identified and characterized for their efficient catalysis of the O-demethylation of para-methoxylated benzoates. nih.gov This enzyme, in conjunction with its reductase partner PbdB, demonstrates high affinity and specificity for such substrates. nih.gov Structural studies of these enzymes reveal key amino acid residues in the active site that are crucial for substrate binding and orientation, facilitating the demethylation process. nih.gov By applying a similar P450 system, the methoxy (B1213986) group of 2-(4-methoxyphenoxy)acetonitrile could be selectively cleaved to produce the desired this compound and formaldehyde.

| Enzyme System | Source Organism (Example) | Reaction Type | Substrate Example | Relevance to Target Compound |

|---|---|---|---|---|

| PbdA/PbdB | Rhodococcus jostii RHA1 | O-demethylation | para-methoxylated benzoates | Potential for demethylation of 2-(4-methoxyphenoxy)acetonitrile. nih.gov |

| CYP153 Family | Various Bacteria | Oxyfunctionalization (Hydroxylation) | n-alkanes, cycloalkanes | Demonstrates broad capability for C-H bond hydroxylation. epa.gov |

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia. nih.gov This one-step conversion is often highly selective and occurs under mild conditions, avoiding the harsh acidic or basic environments required for chemical hydrolysis. mdpi.comyoutube.com These enzymes are found in plants, bacteria, and fungi and are classified based on their substrate specificity into aliphatic, aromatic, and arylacetonitrilase categories. nih.gov

The arylacetonitrilase subclass of nitrilases is particularly relevant for the transformation of this compound. These enzymes show activity towards nitriles where a cyano group is attached to a methylene (B1212753) group which is, in turn, connected to an aromatic ring system. Studies have shown that arylacetonitriles, including 4-hydroxyphenylacetonitrile and 4-methoxyphenylacetonitrile, are good substrates for nitrilases from various sources, such as plants like Sinapis alba. nih.gov The structural similarity between these substrates and this compound suggests that its nitrile group could be efficiently hydrolyzed by a suitable nitrilase to form 2-(4-hydroxyphenoxy)acetic acid, a valuable derivative. The catalytic efficiency of these enzymes can vary significantly depending on the source organism and the specific substrate structure. nih.gov

While naturally occurring nitrilases may possess some activity towards a target substrate, their performance is often not optimal for industrial-scale synthesis. Enzyme engineering and directed evolution are powerful tools used to enhance catalytic properties such as activity, specificity, and stability. nih.gov

Directed evolution mimics natural selection in a laboratory setting. It involves creating a library of enzyme variants through random or targeted mutagenesis, followed by screening for improved performance. researchgate.net This approach has been successfully applied to various enzymes, including nitrilases. For example, site-saturation mutagenesis applied to key residues in the active site of a nitrilase from Arabidopsis thaliana led to a mutant with an altered helical structure and a broadened substrate scope, enabling it to catalyze reactions not seen in known plant nitrilases. nih.gov Such strategies could be employed to tailor a nitrilase specifically for the efficient conversion of this compound. By altering amino acids that influence substrate binding or the catalytic mechanism, variants with significantly higher turnover numbers and improved enantioselectivity can be developed, making the biocatalytic process economically viable. researchgate.netnih.gov

| Nitrilase Type | Relevant Substrates | Potential Product from Target Compound | Engineering Strategy | Goal of Engineering |

|---|---|---|---|---|

| Arylacetonitrilase | 4-hydroxyphenylacetonitrile, Phenylacetonitrile | 2-(4-hydroxyphenoxy)acetic acid | Directed Evolution, Site-Saturation Mutagenesis | Increase catalytic efficiency, enhance substrate specificity, improve stability. nih.govnih.govnih.gov |

Nitrilase-Catalyzed Transformations of Nitrile Functionalities

Whole-Cell Biotransformation Systems for Nitrile Hydrolysis

Information regarding the use of whole-cell biotransformation systems for the specific hydrolysis of the nitrile group in this compound is not available in the current body of scientific literature. While research exists on the biotransformation of other nitriles, these findings cannot be accurately extrapolated to this specific compound.

Mechanistic Studies of Synthetic Pathways

Exploration of Reaction Intermediates and Transition State Structures

No published mechanistic studies were found that explore the reaction intermediates or transition state structures involved in the synthetic pathways of this compound.

Kinetic and Thermodynamic Analysis of Key Synthetic Steps

There is no available data from kinetic or thermodynamic analyses of the key synthetic steps for the formation of this compound.

Advanced Spectroscopic Characterization and Structural Informatics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Comprehensive Structural Assignment

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. In the ¹H NMR spectrum of 2-(4-hydroxyphenoxy)acetonitrile, distinct signals are expected for the aromatic protons of the hydroxyphenyl ring and the methylene (B1212753) protons of the acetonitrile (B52724) group. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the aromatic carbons, the ether linkage carbon, the methylene carbon, and the nitrile carbon.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei. researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the neighboring aromatic protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (C-H) | 6.8 - 7.2 |

| ¹H | Methylene (O-CH₂-CN) | 4.7 - 4.9 |

| ¹H | Hydroxyl (Ar-OH) | 5.0 - 6.0 (variable) |

| ¹³C | Aromatic (C-H) | 115 - 125 |

| ¹³C | Aromatic (C-O) | 150 - 160 |

| ¹³C | Methylene (O-CH₂-CN) | 55 - 65 |

| ¹³C | Nitrile (C≡N) | 115 - 120 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Dynamic NMR Spectroscopy for Tautomeric Equilibria and Conformational Analysis in Solution

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. libretexts.orgfu-berlin.de For this compound, DNMR could be employed to investigate restricted rotation around the ether linkage. By varying the temperature, it is possible to observe changes in the NMR spectrum that provide information about the energy barriers to rotation. libretexts.org

Furthermore, DNMR can be used to study potential tautomeric equilibria, such as the keto-enol tautomerism of the hydroxyphenyl group, although this is generally less significant for simple phenols. The rate of proton exchange of the hydroxyl group with the solvent can also be investigated using DNMR techniques, which can provide insights into intermolecular interactions. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. americanpharmaceuticalreview.com

Analysis of Characteristic Functional Group Vibrations and Bond Stretching/Bending Modes

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to its various functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C≡N Stretch: The nitrile group will show a sharp, medium-intensity absorption in the IR spectrum around 2240-2260 cm⁻¹. nih.govnih.govias.ac.in This band is often weaker in the Raman spectrum.

C-O Stretch: The ether linkage will have a strong C-O stretching vibration in the IR spectrum, typically in the 1200-1300 cm⁻¹ region for aryl ethers.

Aromatic C=C Stretches: The phenyl ring will display several bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 |

| Ether (Ar-O-CH₂) | C-O Stretch | 1200 - 1300 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methylene (-CH₂-) | C-H Stretch | < 3000 |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks in Condensed Phases

In the solid state, the vibrational spectra can provide detailed information about intermolecular interactions, particularly hydrogen bonding. americanpharmaceuticalreview.com The position and shape of the O-H stretching band are highly sensitive to the strength and nature of the hydrogen bonds formed by the hydroxyl group. In the condensed phase, this band is typically broad due to the presence of a network of hydrogen bonds. By comparing the spectra in different phases (e.g., solid vs. dilute solution in a non-polar solvent), the extent of hydrogen bonding can be assessed. Low-frequency Raman spectroscopy can also be used to probe the lattice vibrations in the solid state, which are directly related to the intermolecular forces and crystal packing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of the cyanomethylene radical (•CH₂CN): This would lead to the formation of a hydroxyphenoxy cation.

Cleavage of the ether bond: This could result in the formation of a hydroxyphenyl radical and a cyanomethyl cation, or vice versa.

Fragmentation of the aromatic ring: This can lead to a series of smaller charged fragments.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structural information obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry which provides a nominal integer mass, HRMS can measure mass to several decimal places, allowing for the distinction between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₈H₇NO₂. The exact mass (monoisotopic mass) is calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, and ¹⁶O = 15.994915 Da). This high-precision mass measurement is crucial for confirming the molecular formula and distinguishing the compound from potential isomers. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies within a few parts per million (ppm), providing a high degree of confidence in the assigned elemental composition.

The data obtained from HRMS analysis is fundamental for the verification of a synthesized compound or the identification of an unknown analyte in a complex mixture.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇NO₂ |

| Nominal Mass | 149 Da |

| Calculated Exact Mass | 149.04768 Da |

| Typical HRMS Instrument | LC-ESI-QTOF, Orbitrap |

| Expected Ion Adducts (Positive Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Expected Ion Adducts (Negative Mode) | [M-H]⁻ |

Fragmentation Pathway Analysis (e.g., MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its constituent parts. For this compound ([M+H]⁺, m/z 150.0549), a plausible fragmentation pathway can be proposed based on its functional groups: the ether linkage, the hydroxyphenyl ring, and the acetonitrile moiety.

Collision-induced dissociation (CID) of the protonated molecule would likely target the most labile bonds. A primary fragmentation event is the cleavage of the ether bond. This can occur in two ways:

Cleavage of the O-CH₂ bond: This would lead to the formation of a stable phenoxy radical or cation and the loss of a neutral acetonitrile group, or vice-versa. A significant fragment would be the formation of the hydroquinone (B1673460) cation at m/z 110, resulting from the cleavage of the ether bond and subsequent hydrogen rearrangement.

Another key fragmentation pathway involves the loss of small neutral molecules. For instance, the loss of HCN (27 Da) from the precursor ion is a common fragmentation for nitriles. The hydroxyphenyl group can also influence fragmentation, potentially leading to the loss of CO (28 Da).

Analysis of these fragmentation patterns allows for the detailed confirmation of the connectivity of the atoms within the molecule, complementing the elemental composition data from HRMS.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|---|

| 150.055 | 122.060 | CO (Carbon Monoxide) | Loss from the hydroxyphenyl ring |

| 150.055 | 109.040 | CH₂CN (Acetonitrile radical) | Cleavage of the ether C-O bond |

| 150.055 | 94.042 | C₃H₂O (Cyclopropenone) | Ring fragmentation of the phenyl group |

Note: The fragmentation data presented is based on general chemical principles and data for isomeric compounds, as specific experimental MS/MS studies on this compound are not publicly available. The exact fragments and their relative abundances would depend on the specific MS/MS conditions (e.g., collision energy).

X-ray Diffraction (XRD)

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. drugfuture.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

| Hypothetical Crystallographic Parameters | Expected Values/System |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric groups (e.g., P2₁/c, Pbca) |

| Key Bond Length (Ar-O) | ~1.36 - 1.38 Å |

| Key Bond Length (O-CH₂) | ~1.42 - 1.44 Å |

| Key Bond Angle (Ar-O-CH₂) | ~117 - 120° |

| Key Torsion Angle (C-Ar-O-C) | Variable, defining conformation |

Note: The data in this table is predictive and based on values from analogous structures. Experimental determination via SCXRD is required for confirmation.

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Architectures

The crystal packing and resulting supramolecular architecture are governed by a network of non-covalent intermolecular interactions. For this compound, the key functional groups capable of forming these interactions are the phenolic hydroxyl (-OH) group, the nitrile (-C≡N) group, and the aromatic ring.

The most significant interaction is expected to be hydrogen bonding originating from the phenolic -OH group. This group can act as a hydrogen bond donor to either the oxygen atom of the ether linkage, the nitrogen atom of the nitrile group, or the hydroxyl group of a neighboring molecule. This would likely lead to the formation of common supramolecular synthons, such as chains or dimers.

Ultrafast Spectroscopy for Excited-State Dynamics

Probing Photoinduced Processes, Energy Transfer Pathways, and Excited-State Lifetime

Ultrafast spectroscopy techniques, such as transient absorption and time-resolved fluorescence, operate on femtosecond to picosecond timescales to monitor the fate of a molecule after it absorbs light. These methods can track photoinduced processes like energy transfer, charge transfer, and conformational changes, and measure the lifetimes of transient excited states.

Specific experimental data on the ultrafast excited-state dynamics of this compound is not available. However, based on its structure, several potential photoinduced processes could be investigated. Upon UV excitation of the hydroxyphenyl chromophore, the molecule is promoted to an electronically excited state. The subsequent de-excitation pathways are of key interest.

One potential process is Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the phenolic hydroxyl group could be transferred to another site on the molecule, such as the ether oxygen or nitrile nitrogen, although this is less common without a pre-existing intramolecular hydrogen bond. More likely, intermolecular proton transfer to a suitable solvent molecule could occur, and its dynamics would be highly dependent on the solvent environment. researchgate.net

The lifetime of the excited state would be determined by the competition between radiative (fluorescence) and non-radiative decay pathways. Non-radiative pathways could include internal conversion back to the ground state and intersystem crossing to a triplet state. The solvent can also play a crucial role, with solvent molecules reorienting around the excited molecule, a process known as solvent relaxation, which can be tracked by observing time-dependent shifts in fluorescence emission. rsc.org Probing these dynamics would provide a fundamental understanding of the photophysics and potential photochemical reactivity of this compound.

Mechanistic Insights into Biological Activity and Molecular Recognition Excluding Clinical Human Data

Molecular Interactions with Specific Biological Targets

The biological activity of phenolic compounds is often initiated by their interaction with key proteins, including enzymes and receptors, which triggers a cascade of cellular events.

Phenolic compounds are known to interact with a variety of enzymes. For instance, derivatives of 4-hydroxyphenyl have demonstrated the ability to inhibit mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Kinetic studies revealed that 4-hydroxyphenyl β-D-oligoxylosides act as competitive inhibitors of this enzyme, with inhibitory constants (Ki) as low as 0.057 mM, indicating a strong binding affinity to the enzyme's active site. nih.gov This type of competitive inhibition suggests that the compound binds to the same active site as the natural substrate.

Similarly, other phenolic compounds, such as flavonoids, have been found to be competitive inhibitors of caspases, which are critical proteases in apoptosis and inflammation. nih.gov The ability of these compounds to inhibit enzyme activity is often linked to the number and position of hydroxyl groups on their aromatic rings, which can form hydrogen bonds and other interactions within the enzyme's active site. nih.gov While not directly studied for 2-(4-Hydroxyphenoxy)acetonitrile, a recent 2024 study on N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) showed it could induce apoptosis in breast cancer cells, possibly through epigenetic effects and by decreasing the expression of G protein-coupled estrogen receptor (GPER). nih.gov

The interaction of phenolic compounds with enzymes and receptors can lead to the modulation of complex intracellular signaling pathways that govern cell fate.

Key pathways frequently affected by phenolic compounds include:

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, survival, and metabolism. qiagen.com Its dysregulation is a hallmark of many cancers. nih.gov Natural flavonoids have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to reduced cancer cell survival and proliferation. nih.govnih.gov The activation of this pathway often begins with growth factors binding to receptors, which activates PI3K, leading to the phosphorylation and activation of Akt. qiagen.com Akt, in turn, can inhibit pro-apoptotic proteins like BAD (Bcl-2 associated agonist of cell death), promoting cell survival. nih.gov Compounds that disrupt this cascade can therefore shift the balance toward apoptosis.

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, is crucial for transmitting signals from the cell surface to the nucleus to control processes like gene expression, cell division, and cell death. For example, 4-Hydroxyhexenal, an aldehyde with a hydroxylated phenyl group, has been shown to induce NF-κB activation through the p38 MAPK and ERK pathways in endothelial cells. nih.gov This indicates that phenolic structures can trigger stress-related signaling cascades.

NF-κB Signaling: This pathway is a critical regulator of inflammatory responses and cell survival. Its activation can lead to resistance to apoptosis in cancer cells. youtube.com Some flavonoids are known to inhibit the NF-κB signaling pathway, which may contribute to their anti-cancer effects. nih.gov

The table below summarizes the roles of these key signaling pathways often targeted by phenolic compounds.

| Signaling Pathway | Key Proteins | Primary Functions Regulated | Potential Effect of Phenolic Compound Inhibition |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR, PTEN | Cell growth, proliferation, survival, metabolism | Induction of apoptosis and autophagy, cell cycle arrest qiagen.comnih.gov |

| MAPK | ERK, JNK, p38 | Cell division, differentiation, stress response, apoptosis | Modulation of apoptosis and inflammation nih.govnih.gov |

| NF-κB | IKK, IκB, p65 | Inflammation, cell survival, anti-apoptosis | Suppression of inflammation, sensitization of cancer cells to apoptosis nih.govnih.gov |

Mechanisms of Biological Action in In Vitro Systems

The modulation of the signaling pathways described above translates into observable biological actions in cellular models, including the induction of programmed cell death (apoptosis), protection against cellular stress, and antimicrobial effects.

Apoptosis is a regulated form of cell death crucial for removing damaged or unwanted cells. youtube.commdpi.com It is executed through two primary pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases. youtube.comyoutube.com

The Extrinsic Pathway is initiated by the binding of extracellular ligands (like FasL or TRAIL) to death receptors on the cell surface, leading to the activation of initiator caspase-8. youtube.com

The Intrinsic Pathway is triggered by intracellular stress, such as DNA damage. youtube.com This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, like Bax and Bak. researchgate.net These proteins disrupt the outer mitochondrial membrane, causing the release of cytochrome c, which then forms a complex called the apoptosome to activate initiator caspase-9. nih.gov

Both pathways ultimately activate executioner caspases, such as caspase-3 and -7, which dismantle the cell. youtube.com Phenolic compounds can induce apoptosis by influencing the balance of the Bcl-2 family proteins. nih.govnih.gov They can promote the activity of pro-apoptotic members (e.g., Bax, Bak) while inhibiting anti-apoptotic members (e.g., Bcl-2, Bcl-xL), thereby triggering the intrinsic pathway. researchgate.netmdpi.com For example, some polyphenols have been shown to downregulate Bcl-2 and upregulate Bax, shifting the Bax/Bcl-2 ratio in favor of apoptosis. mdpi.com

| Apoptotic Pathway | Key Molecular Players | Triggering Mechanism |

| Extrinsic Pathway | Death Receptors (Fas, TRAIL-R), Caspase-8 | Ligand binding to cell surface receptors youtube.com |

| Intrinsic Pathway | Bcl-2 family (Bax, Bak, Bcl-2), Cytochrome c, Apaf-1, Caspase-9 | Intracellular stress, mitochondrial permeabilization researchgate.netnih.gov |

| Execution Phase | Caspase-3, Caspase-7 | Activation by initiator caspases (Caspase-8 or -9) youtube.com |

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a key factor in the pathology of neurodegenerative diseases. nih.gov Phenolic compounds are well-regarded for their antioxidant and neuroprotective properties. nih.govbiotech-asia.orgmdpi.commdpi.com

A primary mechanism for this protection is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway . nih.gov Nrf2 is a transcription factor that, under normal conditions, is kept inactive by the protein Keap1. researchgate.net In the presence of oxidative stress or activators like certain phenolic compounds, Nrf2 is released from Keap1 and moves to the nucleus. nih.govresearchgate.net There, it binds to the ARE in the promoter region of numerous antioxidant genes, boosting the cell's defense system. nih.gov

Key Nrf2-regulated genes include:

Heme Oxygenase-1 (HO-1): An enzyme that breaks down heme into biliverdin (B22007) (an antioxidant) and carbon monoxide. nih.gov

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxification enzyme. nih.gov

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione, a major intracellular antioxidant. researchgate.net

By activating the Nrf2 pathway, phenolic compounds can enhance the expression of these protective enzymes, thereby neutralizing ROS, reducing inflammation, and promoting neuronal survival. nih.govnih.govnih.govresearchgate.net

Phenolic compounds exhibit broad-spectrum antimicrobial activity through several mechanisms, which are largely dependent on their chemical structure, including the number and position of hydroxyl groups. nih.govnih.govmdpi.com

Key mechanisms of antimicrobial action include:

Cell Membrane Disruption: The lipophilic nature of many phenolic compounds allows them to intercalate into the bacterial cell membrane. mdpi.com This disrupts the membrane's structure and integrity, leading to increased permeability, leakage of essential intracellular components like ions and proteins, and ultimately, cell death. mdpi.commdpi.com Gram-positive bacteria are often more susceptible because they lack a protective outer membrane. mdpi.com

Enzyme Inhibition: The hydroxyl groups on phenolic compounds can bind to microbial enzymes, particularly those with critical sulfhydryl groups in their active sites, leading to their inactivation. nih.gov This can disrupt essential metabolic pathways.

DNA and Protein Damage: Some phenolic compounds can generate ROS, which can directly damage microbial DNA and proteins. researchgate.net They may also interfere with DNA replication and protein synthesis. nih.gov

Metal Ion Chelation: Phenolic compounds can chelate metal ions that are essential cofactors for microbial enzymes, thereby inhibiting their activity and hindering bacterial growth. nih.gov

The presence of a nitrile group, as in this compound, can also contribute to antimicrobial activity. Glucosinolate-derived nitriles have shown efficacy against various fungi, with proposed mechanisms including membrane disruption and protein inhibition. nih.gov

Molecular Basis of Antimicrobial Activities

Inhibition Mechanisms of Key Microbial Enzymes

Specific microbial enzyme targets of this compound and its detailed inhibition mechanisms are not well-documented in publicly accessible research. However, the broader class of phenolic compounds is known to interact with and inhibit various microbial enzymes. The mechanisms of enzyme inhibition can be diverse, ranging from reversible to irreversible interactions. youtube.com

Reversible inhibition can be competitive, non-competitive, uncompetitive, or a mixed type. nih.gov In competitive inhibition, the inhibitor vies with the substrate for the enzyme's active site. Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. Uncompetitive inhibitors bind only to the enzyme-substrate complex. youtube.com

Irreversible inhibitors, such as penicillin, often form a covalent bond with the enzyme, permanently deactivating it. youtube.com For example, certain hydrazine (B178648) derivatives act as irreversible inhibitors of monoamine oxidase by forming a covalent bond with the FAD cofactor after being oxidized by the enzyme. nih.gov

Structurally related compounds to this compound, such as analogs of (4-hydroxyphenyl)pyruvic acid, have been shown to be reversible inhibitors of 4-hydroxyphenylpyruvate dioxygenase from Pseudomonas sp.. nih.gov The most potent among these was a competitive inhibitor. nih.gov This suggests that this compound could potentially act as a competitive inhibitor for enzymes with active sites that can accommodate its structure.

Influence on Gene Transcription and Biofilm Formation Processes

The direct influence of this compound on gene transcription and biofilm formation has not been a specific focus of available studies. However, the process of biofilm formation in bacteria is known to be a complex, regulated process that can be influenced by various chemical agents. In Bacillus subtilis, for example, biofilm formation is regulated by the transcriptional regulator Spo0A, whose activity is controlled by a network of kinases and phosphatases that respond to environmental signals. nih.gov The formation of a protective exopolysaccharide matrix is a key component of many bacterial biofilms. nih.gov

Certain conditions, such as the presence of glycerol (B35011) and manganese, can trigger biofilm formation in B. subtilis by enhancing the transcription of operons responsible for matrix production. nih.gov Conversely, compounds that interfere with these signaling pathways or the synthesis of matrix components can inhibit biofilm formation. The general stress response factor σB is crucial for biofilm formation in B. subtilis, and its absence prevents the formation of floating pellicles. nih.gov Overexpression of the yxaB gene, which encodes a putative exopolysaccharide synthase, can partially restore biofilm formation in a σB-deficient strain, highlighting the importance of matrix production in this process. nih.gov Given that phenolic compounds can have broad biological effects, it is plausible that this compound could influence biofilm formation by interfering with the genetic or regulatory pathways that control it, though specific research is needed to confirm this.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Influence of Substituent Effects on Mechanisms of Biological Activity

Structure-activity relationship (SAR) studies on derivatives of this compound help to elucidate how different substituents on the molecule affect its biological activity. For related compounds, such as benzoic acid derivatives with anti-sickling properties, hydrophilic substituents on the phenyl ring are thought to be important for interacting with polar amino acid residues at the target site. iomcworld.com A phenyl core is also considered crucial for enhancing hydrophobic interactions. iomcworld.com The planar nature of aromatic rings can facilitate binding to the target's binding pockets. iomcworld.com

In studies of 4-hydroxytamoxifen (B85900) analogues, their cytotoxic activity and ROS-generating capability were found to be related to their electron-donor character. nih.gov This suggests that the electronic properties of substituents can significantly influence the mechanism of action. For chalcone (B49325) derivatives, the presence of hydrogen bonds between the compound and amino acid residues in the target receptor was indicative of its binding affinity. researchgate.net

Rational Ligand Design and Optimization Strategies Based on SAR

The insights gained from SAR studies are pivotal for the rational design and optimization of more potent and selective ligands. By understanding which structural features are crucial for activity, medicinal chemists can strategically modify a lead compound to improve its properties. For example, in the development of 12-lipoxygenase inhibitors, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was identified and optimized, leading to compounds with nanomolar potency and high selectivity. nih.gov

The design of disubstituted benzoic acid derivatives as anti-sickling agents involved molecular modeling to strategically position functional groups for optimal interaction with polar amino acid residues near the mutation site in sickled hemoglobin. iomcworld.com This highlights the use of computational methods in rational drug design. The inhibitory mechanisms of compounds, whether competitive, non-competitive, or irreversible, can also guide the design of new inhibitors. researchgate.net For instance, understanding that a compound acts as a competitive inhibitor would lead designers to focus on modifications that enhance its binding to the active site.

Enzyme Inhibition Mechanisms by Structurally Related Compounds

Structurally related compounds to this compound, particularly those containing a hydroxyphenyl group, have been studied as enzyme inhibitors. For example, various analogs of (4-hydroxyphenyl)pyruvic acid were synthesized and tested as inhibitors of 4-hydroxyphenylpyruvate dioxygenase. nih.gov Several of these ring-substituted analogs were found to be reversible inhibitors, with the most potent being a competitive inhibitor. nih.gov

In another example, the development of inhibitors for 12-lipoxygenase involved the optimization of a benzenesulfonamide-based scaffold containing a hydroxybenzyl group. nih.gov The resulting compounds were potent and selective inhibitors of the enzyme. nih.gov The general mechanisms of enzyme inhibition are well-characterized and include reversible modes (competitive, non-competitive, uncompetitive, and mixed) and irreversible inhibition. nih.gov Reversible inhibitors bind non-covalently to the enzyme, while irreversible inhibitors typically form a covalent bond, permanently inactivating the enzyme. youtube.com

The table below summarizes the inhibition data for some structurally related compounds.

| Compound Class | Target Enzyme | Inhibition Mechanism |

| (4-Hydroxyphenyl)pyruvic acid analogs | 4-Hydroxyphenylpyruvate dioxygenase | Reversible, Competitive nih.gov |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase | Potent and selective nih.gov |

| Penicillin | Bacterial transpeptidase | Irreversible, Covalent modification youtube.com |

| Hydrazine derivatives | Monoamine oxidase | Irreversible, Covalent modification nih.gov |

Investigations into Binding Selectivity and Active Site Interactions

Comprehensive investigations into the binding selectivity and specific active site interactions of this compound are not extensively documented in publicly available scientific literature. While research exists on structurally related compounds, such as those containing a hydroxyphenyl group or a nitrile moiety, detailed studies focusing specifically on the binding mechanisms of this compound with biological targets are limited.

The biological activity of a compound is intrinsically linked to its ability to selectively bind to and interact with specific proteins, such as enzymes or receptors. These interactions are governed by the three-dimensional structure of both the molecule and the binding site, as well as the physicochemical properties of the interacting atoms. Key interactions that drive binding selectivity include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.

For a molecule like this compound, the hydroxyl (-OH) group on the phenyl ring could potentially act as a hydrogen bond donor and acceptor. The ether linkage (-O-) can also participate in hydrogen bonding as an acceptor. The nitrile (-C≡N) group is a potential hydrogen bond acceptor and can engage in dipole-dipole interactions. The aromatic phenyl ring can form π-π stacking or hydrophobic interactions with corresponding residues in a protein's active site.

The spatial arrangement of these functional groups is critical for determining which biological targets the compound will bind to and with what affinity. Selectivity arises when the geometry and electronic properties of the compound are complementary to the active site of one specific protein over others.

Without dedicated research on this compound, any discussion on its binding selectivity and active site interactions would be speculative and based on the analysis of its structural motifs. To provide scientifically accurate data, experimental studies such as X-ray crystallography of the compound bound to a target protein, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking simulations would be required. Such studies would elucidate the precise orientation of the molecule within the active site and identify the specific amino acid residues involved in the interaction, thereby providing concrete data on its binding selectivity.

Given the absence of such specific data in the current body of scientific literature, a detailed analysis and data table for the binding selectivity and active site interactions of this compound cannot be provided at this time.

Applications in Advanced Chemical Industries and Research Fields

Role as Versatile Synthetic Building Blocks

2-(4-Hydroxyphenoxy)acetonitrile is a key intermediate in the multi-step synthesis of more complex chemical entities. Its bifunctional nature allows for sequential or simultaneous reactions, providing a strategic advantage in the design of synthetic pathways.

The compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceuticals. While direct incorporation into final drug structures is one application, it is more commonly modified to produce key intermediates that are then elaborated into the final active pharmaceutical ingredients (APIs). The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, functionalities that are prevalent in a wide range of drug classes.

For example, hydroxyphenylacetonitriles are known intermediates in the production of pharmaceuticals. google.com The related compound, 4-hydroxyphenylacetic acid, which can be derived from 2-(4-hydroxyphenyl)acetonitrile, is utilized in the synthesis of the beta-blocker atenolol (B1665814) and 3,4-dihydroxyphenylacetic acid. chemicalbook.com Furthermore, derivatives of 2-(4-hydroxyphenyl)acetonitrile are being investigated for their potential therapeutic properties.

Table 1: Examples of Pharmaceutical Intermediates Derived from (Hydroxyphenyl)acetonitrile Derivatives

| Precursor | Derived Intermediate | Therapeutic Area |

| 3-Methoxy-4-hydroxyphenylacetonitrile | 3-Methoxy-4-hydroxyphenylacetic acid | Anesthetics google.com |

| 4-Hydroxyphenylacetonitrile | 4-Hydroxyphenylacetic acid | Cardiovascular (Atenolol) chemicalbook.com |

| 2-(4-Aminophenoxy)acetonitrile | Various heterocyclic compounds | Investigational |

This table is illustrative and provides examples of how related structures are used in pharmaceutical synthesis.

In the agrochemical sector, this compound and its derivatives are pivotal intermediates in the manufacture of herbicides. The phenoxyacetic acid and phenoxypropionic acid moieties, which can be synthesized from this precursor, are common structural motifs in many commercial herbicides.

A notable application is in the synthesis of optically pure R-2-(4-hydroxyphenoxy)propanoic acid, a key component in the production of several widely used herbicides. google.com This process often involves the reaction of hydroquinone (B1673460) with a suitable chiral starting material. google.com The resulting R-2-(4-hydroxyphenoxy)propanoic acid is then used to manufacture herbicides such as quizalofop-P-ethyl, haloxyfop-P-methyl, and fenoxaprop-P-ethyl. google.com The synthesis of the pesticide intermediate 2-[4-(hydroxyphenoxy)]propionic acid can also be achieved using hydroquinone as a starting material. google.com

Table 2: Herbicides Synthesized from 2-(4-Hydroxyphenoxy)propanoic Acid Derivatives

| Herbicide | Chemical Class |

| Quizalofop-P-ethyl | Aryloxyphenoxypropionate google.com |

| Haloxyfop-P-methyl | Aryloxyphenoxypropionate google.com |

| Fluazifop-P-butyl | Aryloxyphenoxypropionate google.com |

| Clodinafop | Aryloxyphenoxypropionate google.com |

| Cyhalofop-butyl | Aryloxyphenoxypropionate google.com |

| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate google.com |

This table lists herbicides that are synthesized using a derivative of this compound.

Contributions to Materials Science and Engineering

The unique chemical properties of this compound also lend themselves to applications in materials science, where it can be used to create polymers and functional materials with specific, desirable characteristics.

The hydroxyl group of this compound allows it to be incorporated into polymer chains through esterification or etherification reactions. This can be used to modify the properties of existing polymers or to create entirely new polymeric materials. For example, the incorporation of this monomer can enhance thermal stability, alter solubility, or introduce reactive sites for further functionalization. Research has been conducted on the synthesis of poly[hexakis((methyl)(4-hydroxyphenoxy))cyclotriphosphazene], indicating the potential for creating oligomers from related hydroxyphenoxy structures. osti.gov

The reactivity of the nitrile and hydroxyl groups makes this compound a candidate for the formulation of functional coatings and adhesives. The hydroxyl group can promote adhesion to various substrates through hydrogen bonding or covalent linkages. The nitrile group can undergo cross-linking reactions, leading to the formation of durable and chemically resistant networks. While direct application data for this compound is limited in publicly available literature, the related compound (4-Hydroxyphenyl)acetonitrile is listed in product categories for adhesives and sealants. vwr.com

The aromatic nature of the phenoxy group, combined with the polar nitrile group, suggests potential applications for this compound in the development of electronic and optical materials. bldpharm.com These structural features can influence the dielectric properties and refractive index of materials into which it is incorporated. While this is an area of ongoing research, the possibility of synthesizing novel materials with tailored electronic or optical properties by incorporating this molecule is a subject of scientific interest. bldpharm.com

Development of Ligands and Probes for Biochemical Assays

There is no available information on the use of this compound in this context.

No research could be found that investigates or describes the role of this compound as an enzyme inhibitor or its utility within drug discovery platforms.

There is no documented use of this compound as a probe for receptor binding assays or for the purpose of target validation in biochemical research.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Methodologies for Production

The chemical and pharmaceutical industries are increasingly shifting towards more environmentally friendly processes. nih.gov Future research on 2-(4-Hydroxyphenoxy)acetonitrile is expected to prioritize the development of sustainable and green synthetic routes. This involves moving away from traditional methods that may use hazardous reagents or solvents and generate significant waste. The focus will be on applying the principles of green chemistry, such as:

Use of Renewable Feedstocks: Exploring pathways that utilize starting materials derived from renewable biological sources. The core structure of this compound, containing a phenol (B47542) ring, is present in many natural products, offering potential bio-based synthetic origins. hmdb.ca

Catalytic Methods: Employing highly efficient and selective catalysts (including biocatalysts like enzymes) to drive reactions, which can reduce energy consumption and improve atom economy.

Benign Solvents: Investigating the use of water or other environmentally safe solvents to replace conventional volatile organic compounds (VOCs).

Process Intensification: Designing continuous flow reactors and other advanced manufacturing technologies to improve efficiency, safety, and scalability while minimizing the environmental footprint.

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Mechanism Elucidation

Future applications include:

Retrosynthesis Prediction: Using ML algorithms to propose the most efficient and cost-effective synthetic routes. digitellinc.com

Property and Activity Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activities, and physicochemical properties of novel derivatives of this compound before they are synthesized.

Mechanism Elucidation: Simulating reaction pathways and transition states to gain a deeper understanding of reaction mechanisms, helping to optimize conditions for higher yield and purity.

Exploration of Novel Bio-Inspired Transformations and Multi-Enzyme Cascades for Complex Molecule Synthesis

Nature utilizes multi-enzyme systems to synthesize complex molecules with remarkable efficiency and selectivity. nih.gov This concept is being increasingly adopted in biotechnology and chemical synthesis. nih.govrsc.org Multi-enzyme cascade reactions, where a series of enzymatic transformations occur in a single pot, offer numerous advantages, including the elimination of costly intermediate purification steps and the ability to drive thermodynamically unfavorable reactions. nih.gov

For this compound, research could focus on:

Enzymatic Synthesis: Developing a multi-enzyme cascade to produce the compound from simple, inexpensive precursors.

Derivative Synthesis: Using this compound as a starting scaffold and employing a cascade of engineered enzymes to build more complex and potentially bioactive molecules. nih.gov This approach has been successfully used for the synthesis of complex pharmaceutical ingredients. nih.gov

Table 1: Emerging Research Methodologies for this compound

| Research Direction | Key Methodologies & Goals | Potential Impact |

|---|---|---|

| Sustainable Synthesis | Use of renewable feedstocks, atom-economical catalysts, green solvents (e.g., water), and continuous flow processes. | Reduced environmental impact, lower production costs, and improved safety. |

| AI and Machine Learning | Retrosynthesis prediction, QSAR modeling for bioactivity, and simulation of reaction mechanisms. digitellinc.com | Accelerated discovery of synthetic routes and novel derivatives with desired properties. |

| Bio-Inspired Transformations | Development of multi-enzyme one-pot reactions for synthesis and derivatization. nih.govrsc.org | Highly efficient and selective synthesis of complex molecules, mimicking natural processes. |

| Advanced Mechanistic Elucidation | Integration of HPLC, NMR, mass spectrometry, and computational DFT calculations. rsc.orgnih.govnih.gov | Detailed understanding of reaction pathways, leading to optimized synthetic protocols. |

Advanced Mechanistic Elucidation through Integration of Multimodal Spectroscopic Techniques

A profound understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product outcomes. Future research will likely involve an integrated approach that combines multiple analytical techniques to study the formation and reactions of this compound. This includes using a combination of High-Performance Liquid Chromatography (HPLC) for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry for identifying intermediates and byproducts. nih.govnih.gov When combined with computational tools like Density Functional Theory (DFT) calculations, researchers can model reaction energetics and transition states, providing a comprehensive picture of the reaction landscape. rsc.org

Uncovering Undiscovered Mechanisms of Biological Interaction in Complex Biological Systems

While some derivatives of related compounds have been explored for biological activity, such as STAT6 inhibition, the specific biological roles of this compound are largely unknown. hmdb.canih.gov As a known plant metabolite, it may have interactions within biological systems that are yet to be discovered. hmdb.ca Future research will likely focus on:

Target Identification: Employing techniques like chemical proteomics and affinity-based probes to identify specific protein targets within cells.

Pathway Analysis: Using metabolomics and transcriptomics to understand how the compound affects cellular pathways and metabolic networks.

Enzyme Inhibition Studies: Investigating its potential as an inhibitor for specific enzyme classes, similar to how the related (2-Hydroxyphenyl)acetonitrile was identified as an amide synthetase inhibitor. biosynth.com

Expansion of Applications in Emerging Technologies and Niche Industrial Markets

The unique chemical structure of this compound, featuring a reactive nitrile group and a phenolic moiety, makes it a versatile building block for a wide range of applications.

Medicinal Chemistry: It can serve as a key intermediate or scaffold for the synthesis of novel therapeutic agents. The development of STAT6 inhibitors from a similar structural backbone highlights this potential. nih.gov

Materials Science: The phenolic hydroxyl group allows for its incorporation into polymers and resins, potentially conferring specific properties like thermal stability or antioxidant capabilities.

Agrochemicals: Its structure could be modified to develop new classes of herbicides or pesticides.

Fine Chemicals: It can act as a precursor for the synthesis of specialty chemicals, such as dyes, fragrances, or other high-value additives. The use of related phenolic compounds like lawsone as a starting material for diverse scaffolds showcases this type of utility. researchgate.net

Table 2: Potential Future Applications and Research Areas for this compound

| Area of Application | Specific Research Focus | Potential End-Use |

|---|---|---|

| Medicinal Chemistry | Use as a scaffold to create libraries of novel compounds for drug screening; development of specific enzyme inhibitors. nih.govbiosynth.com | New therapeutic agents for various diseases. |

| Biological Interactions | Target identification using proteomics; pathway analysis via metabolomics. | Understanding its role as a metabolite and its potential for modulating biological systems. |

| Materials Science | Incorporation into polymer backbones; synthesis of novel functional materials. | Advanced polymers, resins, and coatings with tailored properties. |

| Fine & Specialty Chemicals | Use as a versatile intermediate for synthesizing complex organic molecules. researchgate.net | Dyes, fragrances, and other high-value chemical products. |

Q & A

Q. What are the validated synthetic routes for 2-(4-Hydroxyphenoxy)acetonitrile, and how can its purity be confirmed post-synthesis?

A common method involves nucleophilic substitution of 4-hydroxyphenol with chloroacetonitrile under basic conditions. Key steps include:

Q. What safety precautions are recommended for handling nitrile-containing compounds like this compound?

While specific toxicity data for this compound is limited, analogous nitriles (e.g., 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile) suggest:

- Personal Protective Equipment (PPE) : Gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : -10°C in airtight containers to minimize degradation .

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound?

Existing data gaps (e.g., logP, vapor pressure) necessitate experimental validation:

- Stability Testing : Perform accelerated degradation studies under varying pH, temperature, and light conditions .

- Analytical Consistency : Cross-validate results using orthogonal techniques (e.g., HPLC for purity, DSC for melting point) .

Advanced Research Questions

Q. How can reaction yields be optimized for scalable synthesis of this compound?

Key optimization strategies include:

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve nucleophilicity of 4-hydroxyphenol .

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Q. What are the potential biological targets of this compound, and how can its activity be validated?

Structural analogs (e.g., adrenergic receptor ligands) suggest possible interactions with:

Q. How does the electronic nature of substituents influence the reactivity of this compound in further derivatization?

- Electrophilic Substitution : The electron-donating hydroxyl group activates the aromatic ring for reactions like nitration or halogenation.

- Nitrile Reactivity : Explore nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., LiAlH₄) to generate amines or aldehydes .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict regioselectivity in reactions .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?

- Matrix Interference : Develop a LC-MS/MS method with selective MRM transitions (e.g., m/z 148 → 105) .

- Sample Preparation : Use SPE cartridges (C18 or HLB) to isolate the compound from biological fluids .

- Validation : Ensure precision (RSD <15%) and accuracy (80–120% recovery) per ICH guidelines .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the stability of this compound?

- Controlled Studies : Replicate degradation experiments under documented conditions (e.g., 40°C/75% RH for 4 weeks) .

- HPLC-PDA : Monitor for degradation products (e.g., hydrolysis to 4-hydroxyphenoxyacetic acid) .

- Collaborative Validation : Share raw data via platforms like Zenodo to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.